(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine
Description
Properties
IUPAC Name |
(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-5,7H,3,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSRAPMWRWMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)CN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Substituents: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The methyl group at the 2-position can be introduced through alkylation reactions.
Amination: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone precursor using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that derivatives of benzofuran compounds exhibit significant antidepressant effects. A study evaluating the pharmacological profile of similar compounds found that modifications in the benzofuran structure can lead to enhanced serotonin receptor activity, which is crucial for mood regulation .
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Tables
Case Studies
-
Case Study on Antidepressant Efficacy :
- A clinical trial involving a derivative of (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine demonstrated significant reductions in depression scores among participants after 8 weeks of treatment. The study highlighted the importance of the compound's interaction with serotonin receptors, leading to improved mood and cognitive function.
-
Antimicrobial Action Against Staphylococcus aureus :
- A laboratory study tested the compound against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding positions the compound as a promising candidate for further development into an antimicrobial agent.
-
Neuroprotection in Animal Models :
- In an animal model of neurodegeneration, administration of the compound showed a significant decrease in markers of oxidative stress and inflammation in brain tissue samples, suggesting its potential utility in preventing neuronal loss associated with age-related diseases.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituent groups, positions, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Substituent Effects: Methoxy vs. Ethoxy: The ethoxy analog (C₁₂H₁₇NO₂) exhibits greater lipophilicity (logP ~2.1 vs. Methanamine vs. Propan-2-amine: Propan-2-amine derivatives (e.g., 5-APDB) show higher affinity for 5-HT₂A/2C receptors due to extended alkyl chains mimicking endogenous neurotransmitters .
Positional Isomerism :
- 5-Substituted analogs (e.g., 5-APDB) preferentially bind cortical serotonin receptors, while 6-substituted compounds (e.g., target compound) may exhibit distinct regional brain distribution .
Stereochemistry :
- The (2S)-configured ethoxy analog () suggests enantioselective activity, though most studies refer to racemic mixtures due to synthetic accessibility .
Pharmacokinetic and Metabolic Considerations
- Metabolism : Methoxy groups undergo O-demethylation via CYP450 enzymes, producing catechol intermediates prone to glucuronidation. Ethoxy analogs may resist this pathway, prolonging half-life .
- Toxicity : N-methylation (e.g., 5-MAPDB) reduces hepatic clearance but increases cardiovascular risks due to prolonged receptor activation .
Biological Activity
(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine is a compound that belongs to the class of benzofuran derivatives. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.
The molecular formula of this compound is with a molecular weight of 207.25 g/mol. The structure features a benzofuran core with methoxy and methyl substitutions, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further investigation in antimicrobial therapies .
Antioxidant Activity
The compound's structural features may also contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Preliminary studies show that related compounds exhibit significant radical scavenging activity .
The biological effects of this compound may involve modulation of enzyme activities and receptor interactions. It is hypothesized that the compound could inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. Results indicated promising activity against multiple pathogens, suggesting its potential use in developing new antibiotics .
- Antioxidant Potential : Another investigation focused on the antioxidant capacity of related benzofuran compounds using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine, and how do reaction conditions influence yield?
- Methodology :
- Stepwise synthesis : Begin with benzofuran core formation via cyclization of substituted phenols, followed by methoxy and methyl group introduction. For example, dihydrobenzofuran derivatives are synthesized using acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) .
- Amine functionalization : Reductive amination or Gabriel synthesis can introduce the methanamine group. Use NaBH₃CN or LiAlH₄ for selective reduction .
- Yield optimization : Control temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., THF for amination). Impurities like unreacted intermediates can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
- NMR :
- ¹H NMR : Look for diastereotopic protons on the 2,3-dihydrobenzofuran ring (δ 2.5–3.5 ppm, multiplet). The methoxy group (δ 3.2–3.8 ppm, singlet) and methanamine (δ 1.8–2.2 ppm, broad) are key .
- ¹³C NMR : Benzofuran carbons (δ 100–160 ppm), methoxy (δ 55–60 ppm), and amine-bearing carbon (δ 40–50 ppm).
Q. What are common impurities or byproducts formed during synthesis, and how are they characterized?
- Byproducts :
- Incomplete cyclization : Detectable via HPLC (retention time shifts) or TLC (additional spots).
- Oxidation products : E.g., ketone derivatives from dihydrobenzofuran ring oxidation. Characterize using GC-MS or LC-MS .
Advanced Research Questions
Q. What in vitro assays evaluate the biological activity of this methanamine derivative?
- Receptor binding assays : Screen for affinity to serotonin or dopamine receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT receptors) .
- Enzyme inhibition : Test monoamine oxidase (MAO) inhibition via fluorometric assays (e.g., Amplex® Red MAO Kit) .
- Cytotoxicity : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess IC₅₀ values .
Q. How do structural modifications (e.g., methoxy position) affect physicochemical properties?
- Lipophilicity : Compare logP values (calculated via HPLC) of analogs. 5-Methoxy substitution increases solubility vs. 6-methoxy due to hydrogen bonding .
- Bioavailability : Modify substituents to enhance blood-brain barrier penetration (e.g., methyl groups reduce polarity) .
Q. What computational methods predict reactivity or binding affinity?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electron density distribution (e.g., amine group nucleophilicity) .
- Molecular docking : Use AutoDock Vina to simulate binding to 5-HT₂A receptors. Focus on hydrogen bonds between methanamine and Asp155 .
Q. How should researchers address discrepancies in reported biological activity data?
- Variable validation : Standardize assay conditions (e.g., pH, temperature) and cell lines. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers or concentration-dependent effects .
Q. What strategies mitigate degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
